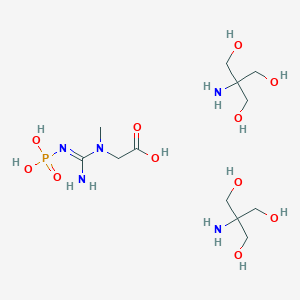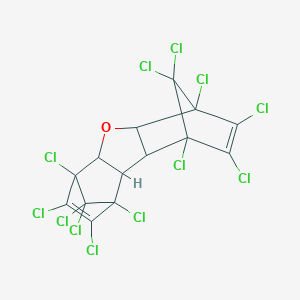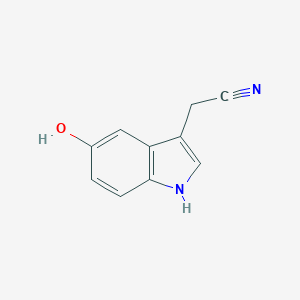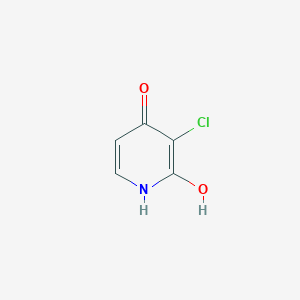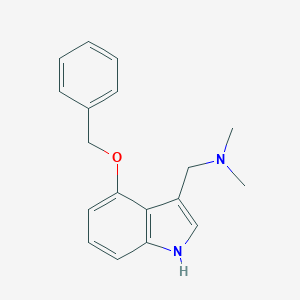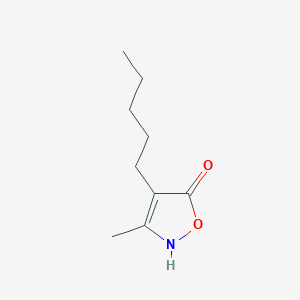
3-Methyl-4-pentylisoxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-pentylisoxazol-5(2H)-one, also known as MPI, is a compound that is commonly found in food products such as bread, coffee, and roasted meat. It is a potent flavor enhancer that has been extensively studied for its ability to improve the taste of food. In recent years, 3-Methyl-4-pentylisoxazol-5(2H)-one has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-pentylisoxazol-5(2H)-one is not fully understood. However, it is believed to act on the taste receptors in the tongue, which enhances the perception of umami taste. Umami taste is a savory taste that is commonly associated with meat, cheese, and soy sauce. 3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to enhance the umami taste of food products, which makes it a popular flavor enhancer in the food industry.
Biochemische Und Physiologische Effekte
3-Methyl-4-pentylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In humans, it has been shown to enhance the perception of umami taste, which makes it a popular flavor enhancer in the food industry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its high purity and availability. The synthesis method has been optimized to yield a high purity product, which makes it suitable for use in various experiments. The limitations of using 3-Methyl-4-pentylisoxazol-5(2H)-one in lab experiments are its potential toxicity and limited solubility in water. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-4-pentylisoxazol-5(2H)-one. In medicine, it is important to further investigate its anti-inflammatory and antioxidant properties for the development of new drugs. In agriculture, it is important to further investigate its insecticidal properties for the development of eco-friendly pesticides. In the food industry, it is important to further investigate its potential as a flavor enhancer for the development of new food products. Additionally, it is important to investigate the potential toxicity of 3-Methyl-4-pentylisoxazol-5(2H)-one and to develop appropriate safety measures for its use.
Synthesemethoden
The synthesis of 3-Methyl-4-pentylisoxazol-5(2H)-one involves the reaction of 3-methyl-2-cyclohexenone and pentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-pentylisoxazol-5(2H)-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been shown to have insecticidal properties, which make it a potential candidate for the development of eco-friendly pesticides. In the food industry, it is widely used as a flavor enhancer due to its ability to improve the taste of food products.
Eigenschaften
CAS-Nummer |
107403-09-8 |
|---|---|
Produktname |
3-Methyl-4-pentylisoxazol-5(2H)-one |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-methyl-4-pentyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-8-7(2)10-12-9(8)11/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZEWCQXZZEQYVGI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(NOC1=O)C |
Kanonische SMILES |
CCCCCC1=C(NOC1=O)C |
Synonyme |
5(2H)-Isoxazolone,3-methyl-4-pentyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



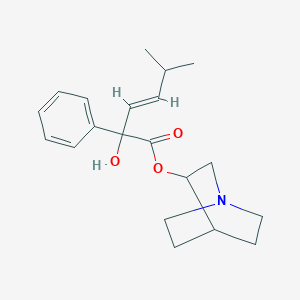
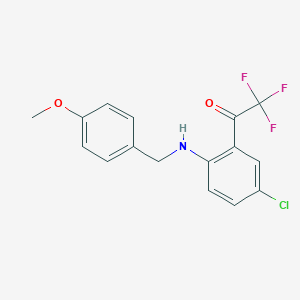
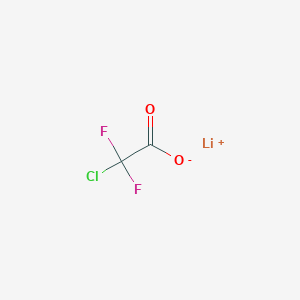
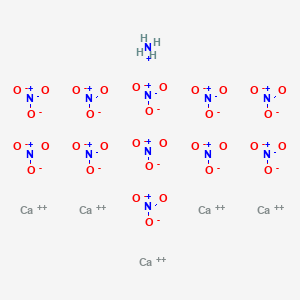

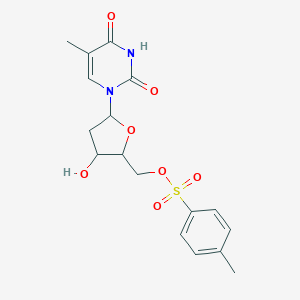
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
